RET-IN-21 Exhibits Mutant-Specific Potency with >110-Fold Selectivity Over Wild-Type RET and KDR
RET-IN-21 inhibits the RET V804M mutant kinase with an IC50 of 20 nM (0.02 µM) while showing minimal inhibition of wild-type RET (IC50 = 74 nM) and KDR (IC50 = 2.2 µM), yielding selectivity ratios of 3.7-fold and 110-fold, respectively . This contrasts sharply with multi-targeted RET inhibitors like cabozantinib (RET IC50 = 5.2 nM, KDR IC50 = 0.035 nM) and vandetanib (RET V804M IC50 = 1500 nM), which either lack mutant selectivity or exhibit high KDR activity [1]. The pronounced mutant specificity enables precise interrogation of V804M-driven resistance without confounding wild-type or off-target effects.
| Evidence Dimension | Inhibitory potency (IC50) and selectivity for RET V804M mutant vs. wild-type RET and KDR |
|---|---|
| Target Compound Data | RET V804M IC50 = 20 nM; wt-RET IC50 = 74 nM; KDR IC50 = 2200 nM |
| Comparator Or Baseline | Cabozantinib: RET IC50 = 5.2 nM, KDR IC50 = 0.035 nM; Vandetanib: RET V804M IC50 = 1500 nM; Pralsetinib: RET V804M IC50 = 0.4 nM (nonselective) |
| Quantified Difference | RET-IN-21 shows 3.7-fold selectivity for V804M over wt-RET, 110-fold over KDR, and >100-fold lower KDR activity vs. cabozantinib. |
| Conditions | Biochemical kinase inhibition assays using recombinant purified kinase domains [1]. |
Why This Matters
High selectivity for the resistance-conferring mutant over wild-type kinase and anti-angiogenic target (KDR) is critical for dissecting mutant-specific signaling and minimizing confounding toxicities in cellular and in vivo models.
- [1] BindingDB. (n.d.). Vandetanib (ZD6474) RET V804M IC50. Retrieved from https://www.bindingdb.org View Source
